1-[2-(3-chlorophenoxy)ethyl]pyrrolidine
Description
1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine is a pyrrolidine derivative featuring a phenoxyethyl side chain substituted with a chlorine atom at the meta position. For example, SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) is a potent inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in leukotriene B4 (LTB4) production linked to inflammatory diseases .
Properties
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONHRFONGDSNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-chlorophenoxy)ethyl]pyrrolidine typically involves the reaction of 3-chlorophenol with 2-chloroethylamine to form 2-(3-chlorophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would vary based on the nucleophile used, such as ethers or thioethers.
Scientific Research Applications
1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-chlorophenoxy)ethyl]pyrrolidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and structure-activity relationship analyses.
Comparison with Similar Compounds
Substituent Variations on the Phenoxyethyl Chain
The biological activity of pyrrolidine derivatives is highly sensitive to substitutions on the phenoxyethyl moiety. Below is a comparative analysis of key analogs:
Key Trends in Structure-Activity Relationships (SAR)
- Chlorine vs. Bromine: Chlorine substituents (e.g., 3-Cl) may enhance metabolic stability compared to bromine (e.g., 3-Br), though brominated analogs like 1-[2-(3-bromophenoxy)ethyl]pyrrolidine dominate industrial markets due to synthetic accessibility .
- Position of Halogen : Meta-substitution (3-Cl) may optimize steric and electronic interactions with target enzymes, as seen in SC-22716’s para-phenyl substitution for LTA4 hydrolase inhibition .
- Chiral Centers: The (R)-enantiomer of 3-(4-fluorophenoxy)pyrrolidine HCl could exhibit distinct pharmacokinetic profiles compared to racemic mixtures, though evidence is lacking .
Pharmacological Divergence
Despite structural similarities, analogs target diverse pathways:
- Inflammatory Pathways : SC-22716 and its analogs inhibit LTA4 hydrolase, reducing LTB4-driven inflammation .
- Neurological Targets: Unrelated pyrrolidines like 1-(3-hydroxyphenyl)sulfonyl derivatives modulate 5-HT7 receptors, affecting cognitive pathways . This highlights that minor structural changes (e.g., sulfonyl vs. phenoxyethyl groups) drastically alter target specificity.
Physicochemical and Industrial Considerations
- Molecular Weight : Ranges from ~250–470 g/mol for analogs, with halogenated derivatives (e.g., 435287-53-9: MW = 320.6 g/mol) balancing lipophilicity and solubility .
- Market Viability: Brominated derivatives (e.g., 1-[2-(3-bromophenoxy)ethyl]pyrrolidine) show higher production volumes, likely due to applications beyond pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
